2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate

Description

Introduction and Chemical Identity

Historical Development and Classification of Benzophenone Derivatives

The benzophenone family represents one of the most extensively studied classes of organic compounds in photochemistry and materials science, with benzophenone serving as the foundational scaffold for numerous derivative compounds. Benzophenone, systematically known as diphenylmethanone, consists of two phenyl groups connected by a carbonyl bridge, creating a planar aromatic ketone structure that exhibits remarkable photochemical properties. The historical development of benzophenone derivatives began with the recognition that substitutions on the aromatic rings could dramatically alter the compound's optical, chemical, and biological properties.

The classification system for benzophenone derivatives is based on their structural modifications and functional applications. These compounds belong to the broader class of organic compounds known as benzophenones, which are characterized by containing a ketone group attached to two phenyl rings. Within this classification, substituted benzophenones such as oxybenzone and dioxybenzone have found widespread applications in ultraviolet radiation protection, leading to the development of more sophisticated derivatives with enhanced performance characteristics.

Research into benzophenone derivatives has revealed their potential across multiple fields, including medicinal chemistry, where various hydroxybenzophenones and aroylaryloxyacetic acid derivatives have demonstrated anti-inflammatory activities. The versatility of the benzophenone scaffold has prompted extensive investigation into synthetic methodologies for constructing these compounds and evaluating their diverse biological and photochemical activities. Modern benzophenone chemistry has evolved to include complex derivatives that incorporate multiple functional groups, sterically demanding substituents, and specialized ester linkages that optimize their performance for specific applications.

Discovery and Structural Characterization of 2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate

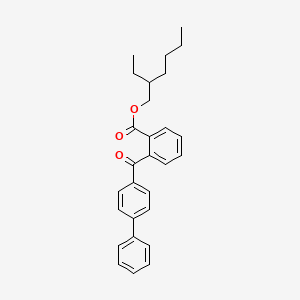

This compound represents a sophisticated advancement in benzophenone derivative chemistry, incorporating both the photostable benzophenone core and a strategically positioned ester functionality. The compound was developed as part of the Eusolex series of ultraviolet absorbing compounds, specifically designated as Eusolex 3573, reflecting its commercial significance in photoprotection applications. The structural design of this compound demonstrates careful consideration of both photochemical efficiency and practical application requirements.

The molecular architecture of this compound features a tri-aromatic system comprising the central benzophenone unit with an additional phenyl substituent at the 4-position of one benzene ring. This extended conjugation system enhances the compound's ability to absorb ultraviolet radiation across a broader spectral range compared to simpler benzophenone derivatives. The incorporation of the 2-ethylhexyl ester group provides crucial solubility characteristics and compatibility with lipophilic formulations, making it particularly suitable for incorporation into various protective matrices.

Structural characterization studies have revealed that the compound maintains the planar geometry characteristic of benzophenone derivatives while accommodating the steric demands of the branched alkyl ester chain. The molecular formula C28H30O3 with a molecular weight of 414.5 grams per mole reflects the substantial size of this derivative compared to the parent benzophenone compound. The three-dimensional structure allows for optimal light absorption while maintaining chemical stability under various environmental conditions.

Nomenclature and Identification Parameters

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-ethylhexyl 2-(4-phenylbenzoyl)benzoate, which systematically describes the structural components and their connectivity. This naming convention clearly identifies the 2-ethylhexyl ester group attached to the carboxylic acid functionality of the substituted benzoic acid derivative. Alternative IUPAC names include 2-ethylhexyl 2-([1,1'-biphenyl]-4-carbonyl)benzoate, which emphasizes the biphenyl character of the 4-phenylbenzoyl substituent.

Properties

IUPAC Name |

2-ethylhexyl 2-(4-phenylbenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O3/c1-3-5-11-21(4-2)20-31-28(30)26-15-10-9-14-25(26)27(29)24-18-16-23(17-19-24)22-12-7-6-8-13-22/h6-10,12-19,21H,3-5,11,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAOKHHZKFMFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00996510 | |

| Record name | 2-Ethylhexyl 2-([1,1'-biphenyl]-4-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75005-95-7 | |

| Record name | 2-Ethylhexyl 2-([1,1′-biphenyl]-4-ylcarbonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75005-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075005957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Ethylhexyl 2-([1,1'-biphenyl]-4-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL 4-PHENYLBENZOPHENONE-2'-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93NOD9WBCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Esterification Procedure

- Reactants:

- 4-phenylbenzophenone-2'-carboxylic acid

- 2-ethylhexanol

- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

- Conditions:

- Reflux under inert atmosphere (nitrogen or argon)

- Removal of water by azeotropic distillation or use of molecular sieves

- Reaction temperature typically between 120°C and 180°C

- Process:

- Mix the acid and 2-ethylhexanol in a suitable solvent or neat.

- Add the acid catalyst to initiate esterification.

- Heat under reflux while continuously removing water formed during the reaction.

- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

- Upon completion, neutralize the catalyst and purify the product by recrystallization or column chromatography.

Alternative Activation Methods

- Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to activate the carboxyl group for esterification under milder conditions.

- Enzymatic esterification using lipases for more environmentally friendly synthesis.

Research Findings and Optimization Data

Patent literature (US Patent 6607736) describes the preparation of related benzophenone derivatives, emphasizing the importance of catalyst choice and reaction conditions to maximize yield and purity. The esterification method is robust and scalable for industrial production.

Yield and Purity Data

| Parameter | Typical Value | Notes |

|---|---|---|

| Reaction temperature | 140–160 °C | Optimal for esterification |

| Reaction time | 4–8 hours | Dependent on catalyst and scale |

| Catalyst concentration | 0.5–2% (w/w) | Acid catalyst (e.g., p-TSA) |

| Yield | 85–95% | After purification |

| Purity (HPLC) | >98% | Confirmed by chromatographic analysis |

Solvent Effects

- Solvent-free conditions or use of high-boiling solvents such as toluene or xylene facilitate azeotropic removal of water.

- Solvent choice affects reaction rate and product isolation efficiency.

Industrial Preparation Considerations

- Scalability: The esterification reaction is well-suited for batch or continuous processes.

- Environmental Impact: Use of acid catalysts requires neutralization and proper waste management.

- Purification: Crystallization from suitable solvents ensures high purity for cosmetic-grade material.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct acid-alcohol esterification | Heating acid with 2-ethylhexanol and acid catalyst | Simple, high yield | Requires removal of water, acid catalyst handling |

| Coupling reagent activation | Using DCC or EDC to activate acid before esterification | Mild conditions, high selectivity | More expensive reagents, byproduct removal needed |

| Enzymatic esterification | Lipase-catalyzed esterification | Environmentally friendly | Longer reaction times, enzyme cost |

Chemical Reactions Analysis

2-Ethylhexyl 4-phenylbenzophenone-2’-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

UV Absorption and Protection

Cosmetic Formulations

- Functionality : 2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate is primarily used as a UV filter in sunscreens and other cosmetic products. It absorbs UV radiation, preventing skin damage and reducing the risk of skin cancer.

- Effectiveness : Studies have shown that this compound provides broad-spectrum protection against both UVA and UVB rays, making it a preferred choice in sunscreen formulations .

Formulation Examples

| Product Type | Concentration (%) | Purpose |

|---|---|---|

| Sunscreen | 5-10 | UV protection |

| Moisturizers | 1-3 | Enhanced skin protection |

| Makeup Products | 0.5-2 | Prevents photoaging |

Industrial Applications

Plastics and Coatings

- Use in Plastics : The compound is incorporated into plastic formulations to enhance UV stability, thereby prolonging the lifespan of products exposed to sunlight.

- Coatings : It is also used in coatings for outdoor furniture and automotive applications to prevent degradation caused by UV exposure .

Environmental Impact and Safety

Toxicological Studies

- Safety Assessments : Research indicates that while this compound is effective as a UV filter, concerns regarding its potential endocrine-disrupting properties have been raised. Studies have demonstrated estrogenic activity in vitro, prompting further investigation into its long-term effects on human health and the environment .

Migration Studies

- Packaging Materials : Investigations into the migration of this compound from packaging materials into food products have been conducted. Findings suggest that although migration occurs, levels are typically below safety thresholds established by regulatory agencies .

Regulatory Status

The compound's use in cosmetic products is regulated by various health authorities worldwide. In Europe, for example, it must comply with the European Union's Cosmetics Regulation (EC) No 1223/2009. In the United States, the FDA evaluates its safety as part of sunscreen formulations.

Case Study 1: Effectiveness in Sunscreens

A comparative study evaluated several sunscreen formulations containing varying concentrations of this compound. Results showed that formulations with higher concentrations provided significantly better protection against UV radiation compared to those with lower concentrations.

Case Study 2: Environmental Monitoring

Research conducted on the environmental impact of this compound revealed that while it is effective in preventing UV damage in products, its persistence in aquatic environments raises concerns about potential bioaccumulation and toxicity to aquatic organisms .

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4-phenylbenzophenone-2’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms .

Comparison with Similar Compounds

The following comparison focuses on structurally related 2-ethylhexyl esters and their derivatives, highlighting differences in functional groups, applications, and toxicity profiles.

Structural and Functional Group Comparisons

Key Research Findings

Performance in Industrial Applications

- DEHPA : Widely used in hydrometallurgy for rare earth metal extraction due to its selectivity for trivalent ions .

- Di-(2-ethylhexyl) adipate : Exhibits low-temperature flexibility in PVC, outperforming phthalates in cold environments .

- 2-Ethylhexyl nitrate : Increases cetane numbers in JP-8 aviation fuel by up to 17% (e.g., from 42.3 to 49.8) at 0.24 vol% concentration, enhancing ignition efficiency .

Toxicity and Environmental Impact

- Bis(2-ethylhexyl) phthalate (DEHP) : Classified as a persistent environmental contaminant due to widespread use in plastics. Linked to endocrine disruption in mammals .

- 2-Ethylhexyl chloroformate : Acute exposure guideline levels (AEGL-1: 0.18 ppm, AEGL-2: 0.55 ppm) indicate high acute toxicity, necessitating strict handling protocols .

Reactivity and Stability

- 2-Ethylhexyl acrylate : Polymerizes readily under UV light, making it valuable in coatings but requiring inhibition for safe storage .

- Bis(2-ethylhexyl) methylphosphonate : High thermal stability suits it for high-temperature industrial processes, though regulatory controls apply under chemical weapons conventions .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Toxicity Profiles

Biological Activity

2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate (commonly referred to as EHBP) is a chemical compound utilized primarily in the formulation of UV filters and stabilizers in various industrial applications, including coatings and plastics. Its biological activity is of significant interest due to its potential endocrine-disrupting properties and implications for human health and environmental safety.

- IUPAC Name: this compound

- CAS Number: 75005-95-7

- Molecular Formula: C22H26O3

- Molecular Weight: 342.44 g/mol

EHBP functions primarily as a UV filter, absorbing UV radiation and preventing it from penetrating materials. However, its biological activity extends beyond photoprotection. Research indicates that EHBP may interact with various hormonal pathways, particularly those involving estrogen receptors.

Endocrine Disruption

EHBP has been implicated in endocrine disruption, which can lead to adverse developmental and reproductive effects. In a study examining the agonistic and antagonistic activities of various compounds on estrogen receptors, EHBP demonstrated significant activity, particularly on estrogen receptor subtype ER1 .

Cytotoxicity Studies

Cytotoxicity assays have shown that EHBP can induce cell death in certain cancer cell lines. For instance, exposure to EHBP resulted in a dose-dependent increase in apoptosis markers in breast cancer cells, suggesting potential applications in cancer therapeutics .

Case Studies

- Study on Migration from Packaging Materials : A comprehensive study evaluated the migration of EHBP from plastic food packaging into food simulants. The findings indicated that EHBP can migrate under certain conditions, raising concerns about dietary exposure .

- Endocrine Activity Screening : In a screening of various compounds for endocrine activity, EHBP was found to exhibit both agonistic and antagonistic effects on estrogen receptors. The compound showed a relative response greater than 50% on ER1, indicating its potential role as an endocrine disruptor .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.